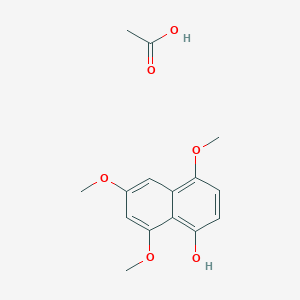
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This particular compound is characterized by the presence of three methoxy groups at positions 4, 6, and 8 on the naphthalene ring, along with a hydroxyl group at position 1 and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,8-trimethoxynaphthalen-1-ol typically involves the following steps:
Methoxylation: Introduction of methoxy groups at specific positions on the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using methanol and a suitable catalyst.
Hydroxylation: Introduction of a hydroxyl group at position 1. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Acetylation: Introduction of the acetic acid moiety. This can be achieved through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4,6,8-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,8-Trimethoxynaphthalene: Lacks the hydroxyl and acetic acid groups.
1-Hydroxy-4,6,8-trimethoxynaphthalene: Lacks the acetic acid group.
Acetic acid;1-hydroxy-2,3,5-trimethoxynaphthalene: Different positions of methoxy groups.
Uniqueness
Acetic acid;4,6,8-trimethoxynaphthalen-1-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
83662-37-7 |
|---|---|
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
acetic acid;4,6,8-trimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O4.C2H4O2/c1-15-8-6-9-11(16-2)5-4-10(14)13(9)12(7-8)17-3;1-2(3)4/h4-7,14H,1-3H3;1H3,(H,3,4) |
Clé InChI |
CZAILJLTMQKZSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C2C=C(C=C(C2=C(C=C1)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


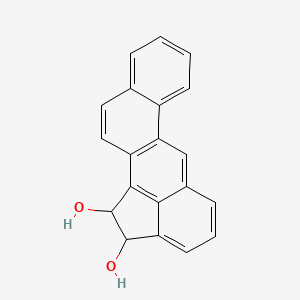
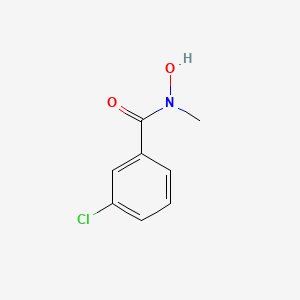
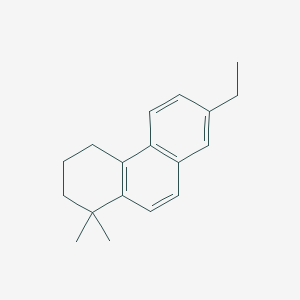
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)


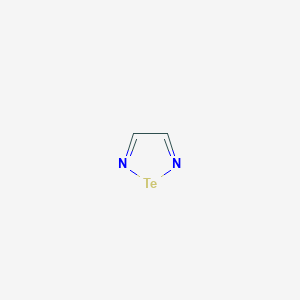
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
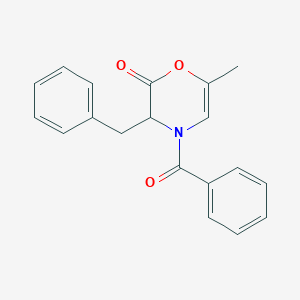
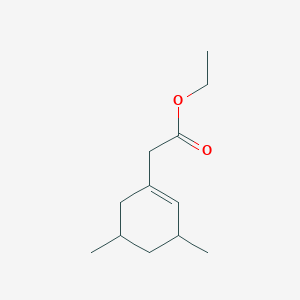
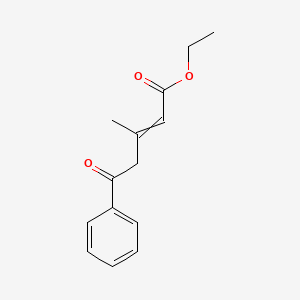
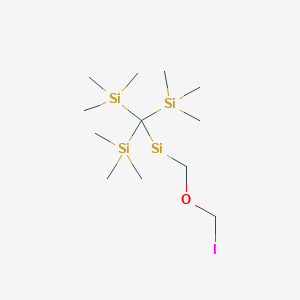
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

